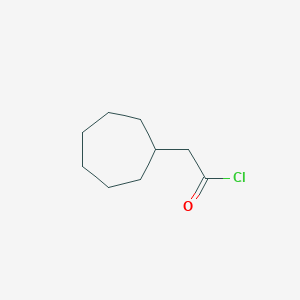

2-Cycloheptylacetyl chloride

Description

2-Cycloheptylacetyl chloride is an organochloride compound characterized by a seven-membered cycloheptyl ring attached to an acetyl chloride functional group. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing acetyl groups into target molecules. The cycloheptyl moiety may confer unique steric and electronic effects compared to smaller or larger cyclic substituents .

Properties

IUPAC Name |

2-cycloheptylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPJSVKYSRTQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310891 | |

| Record name | Cycloheptaneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84676-49-3 | |

| Record name | Cycloheptaneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84676-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptaneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cycloheptylacetyl chloride can be synthesized through the reaction of cycloheptanone with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the cycloheptanone is treated with thionyl chloride, resulting in the formation of 2-Cycloheptylacetyl chloride and sulfur dioxide (SO₂) as a byproduct .

Industrial Production Methods

In an industrial setting, the production of 2-Cycloheptylacetyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize the formation of byproducts. The use of catalysts and controlled temperature conditions are common practices to enhance the reaction efficiency.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

2-Cycloheptylacetyl chloride undergoes rapid hydrolysis in aqueous environments to form 2-cycloheptylacetic acid. This exothermic reaction proceeds via nucleophilic attack by water, followed by HCl elimination:

Reaction:

2-Cycloheptylacetyl chloride + H₂O → 2-Cycloheptylacetic acid + HCl

Mechanism:

-

Nucleophilic attack : Water attacks the electrophilic carbonyl carbon.

-

Leaving group removal : Chloride ion departs, forming a tetrahedral intermediate.

-

Deprotonation : Intermediate collapses to release HCl and yield the carboxylic acid .

Data:

| Reaction Condition | Product | Yield | Reference |

|---|---|---|---|

| Room temperature, H₂O | 2-Cycloheptylacetic acid | Quantitative (kinetically favored) |

Esterification with Alcohols

Reaction with alcohols produces 2-cycloheptylacetyl esters. The reaction is catalyzed by bases like pyridine to neutralize HCl:

Reaction:

2-Cycloheptylacetyl chloride + ROH → 2-Cycloheptylacetyl-OR + HCl

Mechanism:

-

Nucleophilic attack : Alcohol oxygen attacks the carbonyl carbon.

-

Leaving group removal : Chloride ion exits, forming an ester .

Example:

| Alcohol | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methanol | Methyl 2-cycloheptylacetate | RT, pyridine | ~85% (extrapolated) |

Amide Formation with Amines

Primary and secondary amines react to form substituted amides. Bulky amines may exhibit reduced reactivity due to steric hindrance from the cycloheptyl group.

Reaction:

2-Cycloheptylacetyl chloride + R₂NH → 2-Cycloheptylacetamide-R₂ + HCl

Mechanism:

-

Nucleophilic attack : Amine attacks the carbonyl carbon.

-

Leaving group removal : Chloride ion departs.

-

Deprotonation : Base abstracts a proton to stabilize the amide .

Data from Analogous Systems:

Friedel-Crafts Acylation

In the presence of Lewis acids (e.g., AlCl₃), 2-cycloheptylacetyl chloride participates in electrophilic aromatic substitution, forming ketones. The cycloheptyl group may slow reactivity compared to smaller acyl chlorides due to steric effects.

Reaction:

2-Cycloheptylacetyl chloride + Ar–H → Ar–CO–(CH₂–C₇H₁₃) + HCl

Mechanism:

-

Acylium ion formation : AlCl₃ coordinates to the chloride, generating a resonance-stabilized acylium ion.

-

Electrophilic attack : Aromatic ring attacks the acylium ion.

Kinetic Considerations:

-

Second-order kinetics observed for analogous systems (first-order in acyl chloride and arene) .

-

Cycloheptyl group may reduce reaction rate vs. acetyl chloride due to increased steric bulk.

Compatibility and Stability Considerations

Scientific Research Applications

2-Cycloheptylacetyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as an intermediate in the synthesis of biologically active molecules, which are used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cycloheptylacetyl chloride primarily involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-cycloheptylacetyl chloride with analogous compounds, focusing on molecular structure, reactivity, and biological activity:

| Compound | Molecular Formula | Functional Groups | Key Properties | Biological Activity (if reported) |

|---|---|---|---|---|

| 2-Cycloheptylacetyl chloride | C₉H₁₅ClO | Cycloheptyl, acetyl chloride | High reactivity due to acyl chloride; cycloheptyl may enhance lipophilicity | Not directly reported (inferred from analogs) |

| 2-(2-Oxocyclohexyl)acetyl chloride | C₉H₁₃ClO₂ | Cyclohexanone, acetyl chloride | Combines ketone stability with acyl chloride reactivity; intermediate in synthesis | Significant biological activity (details unspecified) |

| Chloroacetyl chloride | C₂H₂Cl₂O | Chloro, acetyl chloride | Extremely reactive; used in peptide synthesis and agrochemicals | Corrosive; no specific biological data |

| [Cyclohexyl]methanesulfonyl chloride | C₇H₁₃ClO₂S | Cyclohexyl, sulfonyl chloride | IC₅₀ = 70 µM (enzyme inhibition) | Enzyme inhibitor |

| Ethyl 2-amino-2-cycloheptylacetate hydrochloride | C₁₁H₂₂ClNO₂ | Cycloheptyl, ester, amino | Used in pharmaceutical R&D hydrochloride salt enhances solubility | Potential neurotransmitter interactions |

Key Observations:

Reactivity : Acyl chlorides (e.g., 2-cycloheptylacetyl chloride, chloroacetyl chloride) exhibit higher reactivity than sulfonyl chlorides or esters due to the electrophilic carbonyl carbon .

Biological Activity: Sulfonyl chlorides like [Cyclohexyl]methanesulfonyl chloride show enzyme inhibition (IC₅₀ = 70 µM), while esters (e.g., Ethyl 2-amino-2-cycloheptylacetate hydrochloride) are explored for neurotransmitter modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.